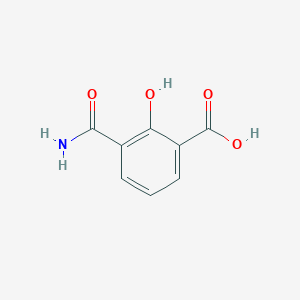

3-Carbamoyl-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC17367909

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7NO4 |

|---|---|

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 3-carbamoyl-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C8H7NO4/c9-7(11)4-2-1-3-5(6(4)10)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |

| Standard InChI Key | AUWCTFSKERWNCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Carbamoyl-2-hydroxybenzoic acid (IUPAC name: 3-carbamoyl-2-hydroxybenzoic acid) features a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a carbamoyl (-CONH2) group at position 3. Its molecular formula is C8H7NO4, with a theoretical molecular weight of 181.15 g/mol . The compound’s SMILES notation is O=C(O)C1=C(C(=O)N)C(O)=CC=C1, reflecting the spatial arrangement of its functional groups .

Comparative Structural Analysis

Table 1 contrasts key properties of 3-carbamoyl-2-hydroxybenzoic acid with its positional isomers and related derivatives:

The carbamoyl group’s electron-withdrawing nature and hydrogen-bonding capacity distinguish it from halogenated analogs like 3-chloro-2-hydroxybenzoic acid .

Physicochemical Properties

Acidity and pKa Values

Benzoic acid derivatives typically exhibit two ionization steps due to carboxylic acid (-COOH) and phenolic -OH groups. For example:

-

Salicylic acid (2-hydroxybenzoic acid): pKa1 = 2.98 (carboxylic acid), pKa2 = 13.6 (phenolic -OH) .

-

3-Carbamoyl-4-hydroxybenzoic acid: Predicted pKa1 ≈ 3.1 (carboxylic acid), pKa2 ≈ 8.2 (phenolic -OH), influenced by the carbamoyl group’s inductive effects .

The carbamoyl group at position 3 in 3-carbamoyl-2-hydroxybenzoic acid is expected to lower the phenolic -OH’s pKa compared to salicylic acid due to enhanced resonance stabilization of the deprotonated form.

Thermal and Solubility Properties

Data for the target compound is unavailable, but analogs provide benchmarks:

-

3-Chloro-2-hydroxybenzoic acid: Melting point = 184–186°C; limited water solubility (1.5 g/cm³ density) .

-

4-Carbamoyl-2-hydroxybenzoic acid: Stable under standard conditions; slightly soluble in polar solvents.

The carbamoyl group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to chlorinated derivatives.

Synthetic Approaches

Proposed Pathways

While no direct synthesis is documented, plausible routes include:

-

Nitration followed by reduction:

-

Ugi multicomponent reaction:

Challenges in Isolation

Positional isomers (e.g., 4-carbamoyl-2-hydroxybenzoic acid) often dominate due to steric and electronic factors during electrophilic substitution. Chromatographic techniques (HPLC, TLC) would be critical for purifying the 3-carbamoyl isomer.

Research Gaps and Future Directions

-

Synthetic optimization: Develop regioselective methods to favor 3-carbamoyl substitution.

-

Biological screening: Evaluate inhibition of SIRT5, NF-κB, or other targets implicated in cancer and inflammation.

-

Computational modeling: Predict binding modes using density functional theory (DFT) or molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume